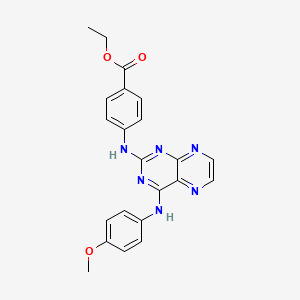
Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate is a compound with the molecular formula C22H20N6O3 . It belongs to the class of organic compounds known as piperidinecarboxylic acids .
Synthesis Analysis
The synthesis of similar compounds has been reported via Schiff bases reduction route . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds consists of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The compounds were synthesized via Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, was used for the reduction of different functional groups .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 109–111°C . It has a molecular weight of 416.4326 .科学的研究の応用
Crystal Packing Interactions
Research on related compounds, such as Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, has shown the importance of non-hydrogen bonding interactions such as N⋯π and O⋯π types in crystal packing. These interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, play a crucial role in forming the structural framework of these compounds in crystalline states (Zhang, Wu, & Zhang, 2011).
Optical and Nonlinear Properties
Derivatives of Ethyl 4-amino benzoate have been studied for their optical nonlinear properties and potential applications in optical limiting (OL). For instance, Schiff base compounds derived from ethyl-4-amino benzoate exhibit significant nonlinear refractive index (NRI) and optical limiting properties, making them candidates for optical limiter applications. Such properties are essential for developing materials for photonic and optoelectronic devices (Abdullmajed et al., 2021).
Anti-Juvenile Hormone Activity
Ethyl 4-(2-Aryloxyhexyloxy)benzoates have been prepared and evaluated for their ability to induce precocious metamorphosis in larvae of the silkworm, showing potential as anti-juvenile hormone (JH) agents. Such compounds could be instrumental in pest management strategies, offering a novel approach to controlling pest populations by targeting their developmental processes (Furuta et al., 2006).
Antibacterial Properties
Novel benzoxazine derivatives synthesized using Ethyl 4-((2-hydroxy-3-methoxybenzylidene)amino)benzoate have shown significant antibacterial activity. These compounds exhibit promising antibacterial effects against both gram-negative and gram-positive bacteria, highlighting their potential in developing new antibacterial agents (Shakir et al., 2020).
Degradation by Fungi
Studies on chlorimuron-ethyl, a structurally related compound, have demonstrated the potential for microbial degradation by Aspergillus niger, a common fungus found in agricultural soil. This research underscores the importance of understanding the environmental fate and microbial transformation of chemical compounds, which can inform strategies for mitigating their environmental impact (Sharma, Banerjee, & Choudhury, 2012).
作用機序
Pteridines
are aromatic compounds that are often used in the synthesis of drugs and other chemicals . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical pathways .
Benzoates
, on the other hand, are commonly used in pharmaceuticals due to their antimicrobial properties . They are known to inhibit the growth of fungus, yeast, and bacteria by disrupting their metabolic processes .
The compound also contains a methoxyphenyl group, which can influence its pharmacokinetics. Methoxy groups are known to increase the lipophilicity of a compound, which can enhance its absorption and distribution within the body .
将来の方向性
The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
特性
IUPAC Name |
ethyl 4-[[4-(4-methoxyanilino)pteridin-2-yl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-3-31-21(29)14-4-6-16(7-5-14)26-22-27-19-18(23-12-13-24-19)20(28-22)25-15-8-10-17(30-2)11-9-15/h4-13H,3H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKYNRVIKVKZHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)

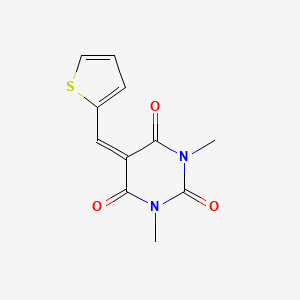
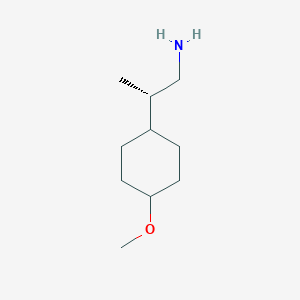

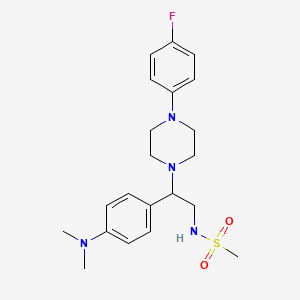
![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)

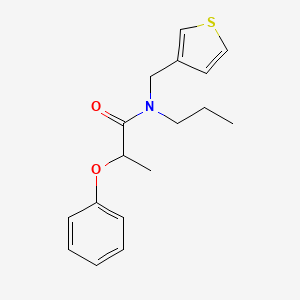
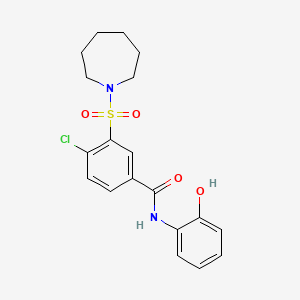
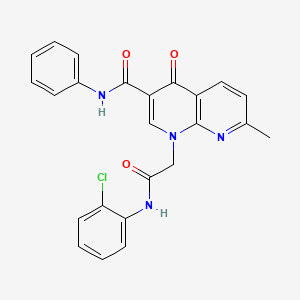
![5-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B2412209.png)
![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)